molecular formula C13H11BrClN3S B4754382 N-(4-bromo-2-chlorophenyl)-N'-(2-pyridinylmethyl)thiourea

N-(4-bromo-2-chlorophenyl)-N'-(2-pyridinylmethyl)thiourea

Cat. No. B4754382
M. Wt: 356.67 g/mol
InChI Key: GQOJNANEHBJQSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-2-chlorophenyl)-N'-(2-pyridinylmethyl)thiourea, also known as BR-1, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of thiourea derivatives and has shown promising results in various scientific research studies.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-chlorophenyl)-N'-(2-pyridinylmethyl)thiourea is not fully understood, but it is believed to work by inhibiting the activity of various enzymes and proteins involved in the development and progression of cancer and neurodegenerative diseases. This compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression and have been implicated in the development of cancer and neurodegenerative diseases.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in scientific research studies. It has been found to induce cell cycle arrest and apoptosis in cancer cells, inhibit the formation of amyloid-beta plaques in the brain, and reduce inflammation and oxidative stress. This compound has also been shown to improve cognitive function and motor coordination in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-(4-bromo-2-chlorophenyl)-N'-(2-pyridinylmethyl)thiourea has several advantages for lab experiments, including its simple synthesis method, low cost, and potential therapeutic applications. However, it also has some limitations, such as its low solubility in water and limited bioavailability.

Future Directions

There are several future directions for the study of N-(4-bromo-2-chlorophenyl)-N'-(2-pyridinylmethyl)thiourea. One potential direction is to study its effects on other diseases, such as Huntington's disease and multiple sclerosis. Another direction is to develop more potent and selective analogs of this compound for therapeutic use. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion
In conclusion, this compound is a promising chemical compound that has shown potential therapeutic applications in various scientific research studies. Its simple synthesis method, low cost, and potential therapeutic applications make it an attractive candidate for further study. However, further research is needed to fully understand its mechanism of action and potential side effects.

Scientific Research Applications

N-(4-bromo-2-chlorophenyl)-N'-(2-pyridinylmethyl)thiourea has been studied for its potential therapeutic applications in various scientific research studies. It has shown promising results in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. This compound has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

1-(4-bromo-2-chlorophenyl)-3-(pyridin-2-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrClN3S/c14-9-4-5-12(11(15)7-9)18-13(19)17-8-10-3-1-2-6-16-10/h1-7H,8H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQOJNANEHBJQSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC(=S)NC2=C(C=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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